molecular formula C18H17NO4S B2915757 2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide CAS No. 2034403-98-8

2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

Cat. No.: B2915757
CAS No.: 2034403-98-8
M. Wt: 343.4
InChI Key: IGILPONHMZUCEN-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2-(2-methoxyphenoxy)acetic acid: This can be achieved by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling with 5-(thiophen-2-yl)furan-2-ylmethanamine: The 2-(2-methoxyphenoxy)acetic acid is then coupled with 5-(thiophen-2-yl)furan-2-ylmethanamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethylamine.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethylamine: Similar structure but with an amine group instead of an amide group.

Uniqueness

2-(2-methoxyphenoxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-21-14-5-2-3-6-15(14)22-12-18(20)19-11-13-8-9-16(23-13)17-7-4-10-24-17/h2-10H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGILPONHMZUCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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